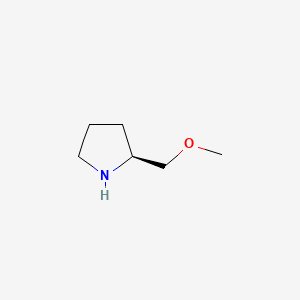

(S)-(+)-2-(Methoxymethyl)pyrrolidine

説明

Chirality and Stereochemistry in Organic Synthesis

Stereochemistry is a cornerstone of organic chemistry that studies the three-dimensional arrangement of atoms in molecules. libretexts.org A key concept within stereochemistry is chirality, derived from the Greek word for hand. lumenlearning.com Chiral molecules are non-superimposable on their mirror images, much like a person's left and right hands. libretexts.orglumenlearning.com These non-superimposable mirror images are known as enantiomers. lumenlearning.com

Enantiomers possess identical physical and chemical properties, such as boiling point and polarity, but differ in their interaction with other chiral entities, including plane-polarized light and biological receptors. lumenlearning.com The ability to control the specific three-dimensional arrangement of atoms during a chemical reaction is known as stereochemical control, a critical aspect of modern organic synthesis. numberanalytics.com The synthesis of a compound with a specific stereochemistry is termed asymmetric synthesis. numberanalytics.com This is often achieved through the use of chiral catalysts or chiral auxiliaries. numberanalytics.comsigmaaldrich.com

Significance of Pyrrolidine (B122466) Scaffolds in Chemical and Pharmaceutical Sciences

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a highly privileged scaffold in medicinal chemistry and drug discovery. nih.govfrontiersin.orgnih.gov Its prevalence is demonstrated by its presence in numerous natural products, alkaloids, and FDA-approved drugs. nih.govfrontiersin.org The significance of the pyrrolidine scaffold stems from several key features:

Three-Dimensionality : As a saturated, non-planar ring, the pyrrolidine structure provides enhanced three-dimensional coverage compared to flat aromatic systems. This sp³-hybridized framework allows for efficient exploration of pharmacophore space, which can lead to improved biological activity and selectivity. nih.govresearchgate.net

Versatility : Pyrrolidine and its derivatives are widely used as organocatalysts, ligands for transition metals, and key intermediates in the synthesis of complex molecules. nih.govmdpi.com They are found in compounds with a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and anticonvulsant properties. frontiersin.orgnih.govresearchgate.net

Overview of (S)-(+)-2-(Methoxymethyl)pyrrolidine as a Chiral Building Block

This compound, commonly abbreviated as SMP, is a derivative of the amino acid L-proline and serves as a valuable chiral building block in asymmetric synthesis. sigmaaldrich.com Its structure incorporates the key features of the pyrrolidine scaffold with a defined stereocenter at the C2 position. This specific configuration makes it a powerful tool for chemists seeking to introduce chirality into a target molecule. It is frequently employed as a chiral auxiliary, a recoverable component that directs the stereochemical outcome of a reaction. sigmaaldrich.comsigmaaldrich.com

The primary distinction of this compound lies in its specific stereochemistry. Its enantiomer, (R)-(-)-2-(Methoxymethyl)pyrrolidine, has the opposite configuration at the C2 stereocenter. While they share the same chemical formula and connectivity, their three-dimensional arrangements are mirror images. This results in opposite signs of specific optical rotation, a key physical property used to distinguish between enantiomers. sigmaaldrich.com

Table 1: Comparison of Physical Properties of (S)- and (R)-2-(Methoxymethyl)pyrrolidine

| Property | This compound | (R)-(-)-2-(Methoxymethyl)pyrrolidine |

|---|---|---|

| CAS Number | 63126-47-6 sigmaaldrich.com | 84025-81-0 |

| Molecular Formula | C₆H₁₃NO sigmaaldrich.com | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol sigmaaldrich.com | 115.18 g/mol |

| Appearance | Liquid sigmaaldrich.com | Colorless to Almost colorless clear liquid |

| Boiling Point | 62 °C/40 mmHg sigmaaldrich.com | Not Specified |

| Density | 0.933 g/mL at 25 °C sigmaaldrich.com | 0.93 g/mL (20/20) |

| Refractive Index | n20/D 1.4457 sigmaaldrich.com | 1.45 |

| Specific Optical Rotation | [α]20/D +2.4°, c = 2 in benzene (B151609) sigmaaldrich.com | [α]20/D -33.0 to -38.0 deg (C=2, 1mol/L HCl) |

Beyond its own enantiomer, SMP is distinct from other well-known pyrrolidine derivatives used in synthesis, such as SAMP ((S)-(-)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-(+)-1-amino-2-methoxymethylpyrrolidine). researchgate.net While SAMP and RAMP are also derived from proline and used as powerful chiral auxiliaries, they are hydrazines, which gives them different reactivity profiles compared to the secondary amine of SMP. researchgate.net Another class of widely used chiral auxiliaries includes the Evans auxiliaries, which are based on an oxazolidinone scaffold and offer a different steric environment to direct asymmetric reactions. wikipedia.orgbath.ac.uk

Scope and Objectives of Research Utilizing this compound

Research employing this compound primarily focuses on leveraging its inherent chirality to achieve high levels of stereocontrol in organic reactions. The main objectives include:

Asymmetric Synthesis : A central goal is to use SMP as a chiral auxiliary to synthesize enantiomerically pure or enriched target molecules, such as propargyl alcohols. sigmaaldrich.com The auxiliary is temporarily attached to a substrate, influences a key bond-forming step to favor one stereoisomer, and is then cleaved for potential reuse. sigmaaldrich.com

Organocatalysis : SMP can function as an organocatalyst, where it participates in the catalytic cycle of a reaction without the use of metals. mdpi.comsigmaaldrich.com A key objective is to develop efficient and environmentally friendly catalytic systems for important transformations like aldol (B89426) and Michael reactions. mdpi.com

Ligand Synthesis : The pyrrolidine scaffold of SMP is an ideal starting point for the synthesis of more complex chiral ligands. These ligands can then be used to coordinate with metal centers, creating chiral catalysts for a broader range of asymmetric transformations. sigmaaldrich.com An example is its use in preparing specialized ferrocene-based ligands. sigmaaldrich.com

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPRFKYDQRKRRK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291148 | |

| Record name | (+)-(S)-2-(Methoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63126-47-6 | |

| Record name | (+)-(S)-2-(Methoxymethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63126-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-(S)-2-(Methoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-(Methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Strategies for S + 2 Methoxymethyl Pyrrolidine

Enantioselective Synthetic Routes to (S)-(+)-2-(Methoxymethyl)pyrrolidine

The controlled synthesis of the (S)-enantiomer of 2-(methoxymethyl)pyrrolidine (B6282716) is paramount for its applications in asymmetric synthesis. Various strategies have been developed to achieve high enantiopurity, primarily revolving around the use of chiral starting materials or the application of asymmetric synthesis methodologies.

Derivation from Chiral Precursors (e.g., L-Proline)

A prevalent and efficient method for the synthesis of this compound involves the chemical modification of naturally abundant and inexpensive L-proline. frontiersin.org This approach leverages the inherent chirality of L-proline to establish the desired stereocenter at the C2 position of the pyrrolidine (B122466) ring.

The synthesis typically commences with the reduction of the carboxylic acid functionality of L-proline to a hydroxymethyl group, yielding (S)-prolinol. This reduction can be achieved using various reducing agents, with lithium aluminium hydride (LiAlH₄) being a common choice. nih.gov The resulting (S)-prolinol serves as a key intermediate.

A detailed multi-step procedure starting from L-proline has been documented, involving protection and deprotection steps to ensure chemoselectivity and high yields. This method underscores the utility of the chiral pool in accessing valuable synthetic intermediates.

Asymmetric Synthesis Approaches

In addition to derivatization from chiral precursors, asymmetric synthesis methodologies offer powerful alternatives for the de novo construction of the chiral pyrrolidine ring with high enantiomeric excess. These methods include the use of chiral auxiliaries and various catalytic approaches.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govsigmaaldrich.com After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse.

While specific examples detailing the synthesis of this compound using a particular chiral auxiliary are not extensively documented in readily available literature, the general principles of this strategy are well-established. For instance, the synthesis of a related compound, (S,S)-(+)-2,5-bis(methoxymethyl)pyrrolidine, has been achieved using (S)-(-)-1-phenylethylamine as a chiral auxiliary. thieme-connect.com This approach involved the stereoselective hydrolysis of a meso-dibromoadipate derivative, demonstrating the effectiveness of chiral amines in controlling the stereochemistry of pyrrolidine ring formation. This suggests that a similar strategy could potentially be adapted for the synthesis of the mono-substituted target compound.

The general approach would involve the reaction of a prochiral precursor with a chiral auxiliary to form a diastereomeric intermediate. Subsequent cyclization to form the pyrrolidine ring would proceed with facial selectivity dictated by the chiral auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched this compound.

Organocatalysis , which utilizes small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. Pyrrolidine-based organocatalysts are particularly effective in a wide range of reactions. While the direct organocatalytic synthesis of this compound itself is not a primary focus in the literature, the principles of organocatalysis are highly relevant to the synthesis of substituted pyrrolidines. rsc.org For example, the asymmetric Michael addition of aldehydes to nitroolefins, catalyzed by chiral pyrrolidine derivatives, can lead to the formation of highly substituted pyrrolidines with excellent enantioselectivity. These strategies could potentially be adapted to construct the chiral pyrrolidine core of the target molecule.

Biocatalysis , the use of enzymes or whole-cell systems to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov Oxidoreductases, for instance, are a diverse class of enzymes that can facilitate asymmetric reductions. nih.gov While specific biocatalytic routes for the direct synthesis of this compound are not prominently reported, the enzymatic reduction of a suitable cyclic imine or ketone precursor could, in principle, provide an enantioselective pathway to the corresponding amine. The development of such biocatalytic methods remains an area of active research, driven by the demand for sustainable and efficient synthetic processes. frontiersin.org

Advanced Synthetic Transformations Leading to this compound Derivatives

The functionalization of the pyrrolidine ring system in this compound opens up avenues for the creation of a diverse range of derivatives with potential applications in catalysis and medicinal chemistry.

Functionalization of the Pyrrolidine Ring System

The pyrrolidine ring of this compound can be subjected to various chemical modifications. The secondary amine provides a reactive handle for N-alkylation, N-acylation, and the introduction of other functional groups.

Furthermore, C-H functionalization strategies can be employed to introduce substituents at other positions on the pyrrolidine ring. For instance, late-stage C(sp³)–H bond functionalization of N-heterocycles has become a significant area of research. researchgate.net While specific examples starting from this compound are not extensively detailed, the general methodologies developed for other pyrrolidine systems are applicable. These can include metal-catalyzed cross-coupling reactions or directed metalation-substitution sequences. For example, the generation of an intermediate iminium ion from a pyrrolidine derivative allows for the addition of various nucleophiles to the α-carbon. researchgate.net Such transformations would allow for the synthesis of a library of novel chiral pyrrolidine derivatives based on the this compound scaffold.

A summary of potential functionalization reactions on the pyrrolidine ring is presented in the table below:

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-(S)-2-(methoxymethyl)pyrrolidine |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-(S)-2-(methoxymethyl)pyrrolidine |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-(S)-2-(methoxymethyl)pyrrolidine |

| α-C-H Functionalization | Oxidant, Nucleophile | 2-Substituted-2-(methoxymethyl)pyrrolidine |

Modifications of the Methoxymethyl Group

While modifications of the pyrrolidine ring nitrogen are more common in synthetic applications, the methoxymethyl group at the C2 position can also be chemically altered. The primary functional group within this moiety is the ether linkage. Standard ether cleavage protocols can be employed to convert the methoxymethyl group back to a hydroxymethyl group, yielding (S)-prolinol. This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

Furthermore, the synthesis of analogues with different ether groups is a key modification strategy. This is generally accomplished not by modifying the existing methoxymethyl group, but by returning to the parent alcohol, (S)-prolinol, and performing a Williamson ether synthesis with a different alkyl halide. This allows for the introduction of a wide variety of alkoxy groups, tailoring the steric and electronic properties of the chiral auxiliary for specific synthetic applications.

Scalable Synthesis and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires robust and economically viable methods. Scalable syntheses often start from readily available and renewable feedstocks, with L-proline being the most common precursor. A typical large-scale approach involves the reduction of an L-proline ester to (S)-prolinol, followed by O-methylation to form the final product. The development of synthetic schemes that can be scaled up to 100 g or more is crucial for making such building blocks readily available to the chemical community. nih.gov

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is paramount in modern industrial synthesis to minimize environmental impact and enhance safety and efficiency. researchgate.netscielo.br For the synthesis of this compound, these principles are applied in several ways:

Use of Renewable Feedstocks : The synthesis often begins with L-proline, an amino acid that can be sourced from renewable biomass. nih.gov

Catalysis : Utilizing catalytic reagents instead of stoichiometric ones reduces waste. nih.gov For instance, catalytic hydrogenation for deprotection steps is preferable to methods that generate large amounts of byproducts.

Safer Solvents and Auxiliaries : Efforts are made to replace hazardous solvents like dichloromethane (B109758) with greener alternatives. skpharmteco.com Some synthetic steps may even be performed in water, which significantly reduces health hazards and production heating requirements. nih.govambeed.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. nih.gov The use of energy-efficient techniques like microwave irradiation can also reduce reaction times and energy usage. ambeed.com

Reduce Derivatives : Synthetic routes are designed to minimize the use of protecting groups to avoid additional reaction steps and the waste they generate. nih.gov

Process Optimization for Yield and Enantiomeric Purity

Optimizing a synthetic process for large-scale production involves a multi-faceted approach to maximize both chemical yield and enantiomeric purity. Key parameters such as temperature, pressure, reactant concentration, and catalyst loading are meticulously fine-tuned. For example, the O-methylation of (S)-prolinol requires careful control of the base and alkylating agent addition to prevent side reactions and ensure high conversion.

Maintaining enantiomeric purity throughout the synthesis is critical. The chiral center in this compound is derived from L-proline and is generally stable under the standard reaction conditions used for its synthesis. However, each step must be monitored to ensure no racemization occurs. nih.gov This involves developing analytical methods to assess the enantiomeric excess (ee) of intermediates and the final product. nih.gov High-purity starting materials and reagents are essential, as impurities can interfere with reactions and complicate purification.

Characterization Techniques for Stereochemical Purity

The utility of this compound as a chiral auxiliary or ligand is entirely dependent on its enantiomeric purity. Therefore, accurate and reliable analytical methods are required to determine and confirm its stereochemical integrity. nih.gov

Chiral Chromatography (e.g., GC, HPLC)

Chiral chromatography is the most common and definitive method for separating enantiomers and quantifying enantiomeric excess. High-Performance Liquid Chromatography (HPLC) is particularly powerful for this purpose. nih.gov The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For pyrrolidine derivatives, CSPs based on coated or immobilized polysaccharides like cellulose (B213188) or amylose (B160209) derivatives are highly effective. nih.gov Columns such as Chiralpak® are frequently used for the baseline separation of such enantiomers. nih.gov The mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best separation. A related compound, (S)-2-(Methoxydiphenylmethyl)pyrrolidine, has been shown to have its enantiomeric excess determined with high accuracy (≥99.5%) using chiral HPLC. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Setting |

|---|---|

| Column | Chiralpak® IA or similar amylose-based CSP |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Note: This table represents typical starting conditions and may require optimization.

Spectroscopic Methods for Enantiomeric Excess Determination (e.g., NMR with Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess. In a standard NMR experiment, enantiomers are indistinguishable. However, the addition of a chiral shift reagent (CSR) or a chiral solvating agent (CSA) can resolve this.

A CSR is a chiral lanthanide complex that can reversibly bind to the analyte. The resulting diastereomeric complexes have different magnetic environments, causing the NMR signals of the enantiomers to appear at different chemical shifts (i.e., they become diastereotopic). For this compound, the protons of the methoxy (B1213986) group (–OCH₃) or the protons on the carbon adjacent to the nitrogen are often monitored. By integrating the distinct signals for each enantiomer, their relative ratio and thus the enantiomeric excess can be calculated.

Other spectroscopic methods, such as circular dichroism (CD), can also provide information on enantiomeric purity and absolute configuration. nih.govresearchgate.net

Applications of S + 2 Methoxymethyl Pyrrolidine As a Chiral Auxiliary

Role in Asymmetric Carbon-Carbon Bond Formation

The creation of new carbon-carbon bonds with precise stereocontrol is a fundamental goal in organic synthesis. SMP serves as an effective chiral auxiliary in several such transformations by forming chiral enamines or related intermediates.

The aldol (B89426) reaction is a powerful method for C-C bond formation that creates a β-hydroxy carbonyl compound. uwindsor.ca In asymmetric versions, chiral auxiliaries or catalysts are used to control the stereochemistry. The general mechanism for amine-catalyzed aldol reactions involves the formation of a nucleophilic enamine from a ketone or aldehyde and the amine. makingmolecules.comnih.gov This enamine then attacks an acceptor carbonyl compound. makingmolecules.com While SMP is structurally similar to prolinol-based organocatalysts that are effective in these reactions, specific data on the direct use of SMP as a covalently-bound auxiliary in aldol reactions is not extensively detailed in readily available literature. However, related prolinol silyl (B83357) ethers have been used in highly stereoselective cross-aldol couplings to produce propargylic alcohols, demonstrating the potential of the underlying chiral scaffold. rsc.org

The Michael reaction, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as an enone. libretexts.org When a chiral amine like SMP is used, it first reacts with a ketone or aldehyde donor to form a chiral enamine. masterorganicchemistry.com This enamine then acts as a nucleophile, adding to the Michael acceptor (the enone). libretexts.org The stereochemistry of the addition is controlled by the chiral auxiliary, which blocks one face of the enamine, forcing the electrophilic enone to approach from the less sterically hindered side. Subsequent hydrolysis of the resulting iminium salt regenerates the chiral auxiliary and yields the 1,5-dicarbonyl product with high enantiomeric purity. libretexts.orgmasterorganicchemistry.com

Novel pyrrolidine-based bifunctional organocatalysts have demonstrated high efficiency and stereoselectivity in the Michael addition of ketones and aldehydes to nitroolefins, achieving yields that are often nearly quantitative and with enantiomeric excesses (ee) up to 99%. rsc.org Although these catalysts are derivatives and not SMP itself, their success underscores the effectiveness of the pyrrolidine (B122466) framework in this transformation. The general Stork enamine reaction provides a foundational mechanism for this process. libretexts.org

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful method for forming six-membered rings. The use of chiral auxiliaries can render this reaction asymmetric by influencing the facial selectivity of the approach between the diene and the dienophile. Enamines derived from ketones and secondary amines can participate in cycloaddition reactions. mdma.ch For instance, the dienamine 1-N-morpholino-1,3-butadiene has been shown to undergo a Diels-Alder reaction. researchgate.net However, the specific application of enamines derived from (S)-(+)-2-(Methoxymethyl)pyrrolidine as a traditional, covalently-bound chiral auxiliary in [4+2] cycloadditions is not widely documented in the surveyed literature. Asymmetric [4+2] cycloadditions are often achieved using chiral Lewis acids or other organocatalysts rather than stoichiometric chiral auxiliaries attached to the reactants.

Asymmetric alkylation is a key method for introducing alkyl groups at the α-position of a carbonyl compound. nih.gov The use of SMP as a chiral auxiliary in this context proceeds through the formation of a chiral enamine or, more commonly, a metallated hydrazone derivative. mdma.ch The closely related auxiliary SAMP, which is (S)-1-amino-2-(methoxymethyl)pyrrolidine, is prepared from SMP. mdma.ch Aldehydes and ketones are first converted into their corresponding SAMP hydrazones. These hydrazones are then deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral aza-enolate. This intermediate is then alkylated with an alkyl halide. The chiral auxiliary directs the approach of the alkyl halide, leading to high diastereoselectivity. Finally, the auxiliary is cleaved, often by ozonolysis or hydrolysis, to yield the α-alkylated ketone or aldehyde with high enantiomeric purity. mdma.ch

Research has demonstrated the successful alkylation of lithiated enamines derived from SMP. For example, the use of SMP as a chiral auxiliary in the alkylation of a homoenolate equivalent of hexane-3-one has been reported to produce β-methylated aliphatic ketones with excellent optical yields. mdma.ch

Table 1: Asymmetric Alkylation of SAMP Hydrazones Derived from Aldehydes and Ketones This table presents data for the closely related SAMP auxiliary to illustrate the effectiveness of the SMP scaffold.

| Starting Carbonyl | Alkylating Agent | Product | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| Propanal | Iodomethane | (S)-2-Methylpropanal | 71 | 85 |

| Cyclohexanone (B45756) | Iodoethane | (S)-2-Ethylcyclohexanone | 80 | 95 |

| Acetone | Benzyl Bromide | (S)-3-Phenyl-2-butanone | 65 | 90 |

Asymmetric Synthesis of Chiral Alcohols

Chiral alcohols are vital building blocks in the synthesis of pharmaceuticals and natural products. SMP can be employed as an auxiliary to control the stereoselective formation of these functional groups.

Propargyl alcohols, which contain both a hydroxyl group and an alkyne, are versatile synthetic intermediates. nih.govnih.gov The most common method for their asymmetric synthesis is the addition of a terminal alkyne nucleophile to an aldehyde. organic-chemistry.org While various chiral ligands and catalysts are used for this transformation, including N-methylephedrine and BINOL derivatives, prolinol-based structures are also effective. nih.govorganic-chemistry.org

A highly stereoselective synthesis of propargylic alcohols has been achieved through a cross-aldol reaction between unmodified aldehydes and ynals (aldehydes containing an alkyne). rsc.org This method utilizes a cooperative catalyst system composed of a prolinol silyl ether, a copper(I) salt, and a Brønsted acid. The prolinol ether, which is structurally related to SMP, forms a chiral enamine with the donor aldehyde, while the copper activates the acceptor ynal. This dual activation leads to the formation of anti-propargylic alcohols with excellent diastereoselectivity (up to >20:1) and enantioselectivity (up to >99% ee). rsc.org Although this example uses a derivative, it highlights the directing power of the (S)-2-(methoxymethyl)pyrrolidine scaffold in synthesizing chiral propargyl alcohols.

Secondary Alcohols via Organometallic Additions

The addition of organometallic reagents, such as Grignard or organolithium reagents, to aldehydes is a fundamental method for the synthesis of secondary alcohols. When the aldehyde is first converted into a chiral imine or the reaction is mediated by a chiral ligand, this addition can be rendered diastereoselective. The use of chiral auxiliaries to control such additions is a well-established strategy in asymmetric synthesis. clockss.orgnih.gov Typically, a chiral amine is used to form a chiral imine or an amide, which then directs the nucleophilic attack of the organometallic reagent. While the related (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) is famously used for the asymmetric α-alkylation of ketones and aldehydes, detailed studies focusing specifically on the use of this compound as a removable auxiliary for the diastereoselective addition of organometallic reagents to form secondary alcohols are not prominently featured in the scientific literature.

Diastereoselective Control in Complex Molecule Synthesis

SMP has proven to be particularly valuable in orchestrating the stereochemical outcome of reactions that build complex molecular frameworks, such as substituted cyclic and fluorinated acyclic systems.

Synthesis of 4-Nitrocyclohexanones

A notable application of this compound is in the asymmetric synthesis of substituted 4-nitrocyclohexanones. This transformation is a powerful method for constructing highly functionalized six-membered rings with multiple stereocenters. The key strategic element is a diastereoselective Michael addition reaction. beilstein-journals.org

The process begins with the reaction between a ketone and SMP to form a chiral enamine intermediate. This enamine then acts as the nucleophile in a conjugate addition to a nitroalkene (the Michael acceptor). The inherent chirality of the SMP auxiliary directs the approach of the nitroalkene, leading to the formation of one diastereomer of the Michael adduct preferentially. Subsequent intramolecular cyclization (an aldol reaction) of the adduct, followed by hydrolysis of the enamine, furnishes the chiral 4-nitrocyclohexanone. Research by d'Angelo and coworkers has shown that this method provides access to these cyclohexanone derivatives with a high degree of stereocontrol. The reaction typically affords the syn Michael adduct, which then cyclizes to the corresponding cyclohexanone.

Preparation of α-Fluoroamides and α-Fluoro-γ-lactones

This compound is instrumental in the asymmetric synthesis of α-fluoroamides via a zwitterionic aza-Claisen rearrangement. This method provides an alternative to the direct asymmetric fluorination of enolates.

In this approach, N-allyl-(S)-2-(methoxymethyl)pyrrolidine is reacted with an α-fluoroacid chloride in the presence of a Lewis acid catalyst. This triggers a researchgate.netresearchgate.net-sigmatropic rearrangement to yield N-(α-fluoro-γ-vinylamide)pyrrolidine products. The reaction proceeds with exceptional diastereoselectivity, achieving up to 99% diastereomeric excess (d.e.). The resulting α-fluoroamides are versatile synthetic intermediates. For instance, they can be readily converted into the corresponding α-fluoro-γ-lactones through iodolactonization, demonstrating the synthetic utility of this SMP-mediated transformation.

Table 1: Diastereoselective Aza-Claisen Rearrangement using N-allyl-(S)-2-(methoxymethyl)pyrrolidine This table presents data on the synthesis of α-fluoroamides via aza-Claisen rearrangement.

| Acid Chloride Substrate | Product | Diastereomeric Excess (d.e.) | Yield |

|---|---|---|---|

| 2-Fluoropropionyl chloride | N-((2S,3S)-2-fluoro-3-methylpent-4-enoyl)-(S)-2-(methoxymethyl)pyrrolidine | 99% | 72% |

| 2-Fluoro-2-phenylacetyl chloride | N-((2S,3R)-2-fluoro-2,3-diphenylpent-4-enoyl)-(S)-2-(methoxymethyl)pyrrolidine | 99% | 70% |

Mechanism of Chiral Induction in Auxiliary-Mediated Reactions

The efficacy of SMP as a chiral auxiliary stems from its ability to form key reactive intermediates whose facial selectivity is rigorously controlled by the auxiliary's stereochemistry.

Enamine and Iminium Ion Intermediates

In the synthesis of 4-nitrocyclohexanones, SMP reacts reversibly with a ketone to form a chiral enamine. Enamines are electron-rich and serve as nucleophilic carbon species, effectively acting as enol surrogates. The key to asymmetric induction is that the bulky methoxymethylpyrrolidine (B8496521) group effectively shields one face of the enamine double bond. encyclopedia.pub This steric hindrance forces the electrophile (the nitroalkene) to attack from the less hindered face, establishing the new stereocenter with a predictable configuration. researchgate.net

In the aza-Claisen rearrangement for synthesizing α-fluoroamides, the reaction proceeds through a zwitterionic intermediate that possesses significant iminium ion character. researchgate.net The formation of this charged species is facilitated by a Lewis acid, which coordinates to the reactants and lowers the activation energy for the researchgate.netresearchgate.net-sigmatropic shift. The rigid, chair-like conformation of this intermediate, dictated by the chiral auxiliary, is what ensures the high fidelity of stereochemical transfer during the rearrangement.

Transition State Analysis for Stereocontrol

The stereochemical outcome of reactions mediated by SMP is determined by the relative energies of the competing diastereomeric transition states. In the Michael addition of an SMP-derived enamine to a nitroalkene, the enamine typically adopts an anti conformation to minimize steric interactions between the substituents on the enamine and the pyrrolidine ring. The nitroalkene then approaches the enamine from the face opposite to the bulky (S)-2-(methoxymethyl)pyrrolidine group. This leads to a favored transition state that is lower in energy than the alternative approach, resulting in the formation of the syn-Michael adduct with high diastereoselectivity. encyclopedia.pub

For the asymmetric aza-Claisen rearrangement, a six-membered, chair-like transition state is proposed. The high diastereoselectivity is attributed to the conformation of this transition state, where the substituent on the forming stereocenter preferentially occupies a pseudo-equatorial position to avoid steric clashes. Furthermore, the methoxymethyl group of the SMP auxiliary can play a crucial coordinating role. In the presence of a Lewis acid (e.g., Yb(OTf)₃), the oxygen atom of the methoxymethyl group can chelate to the metal center, creating a more rigid and organized transition state assembly. This chelation effect further restricts conformational freedom and enhances the facial bias, forcing the rearrangement to occur from a single, well-defined geometry and leading to the observed excellent (99% d.e.) stereocontrol.

Organocatalytic Applications of S + 2 Methoxymethyl Pyrrolidine and Its Derivatives

Development of (S)-(+)-2-(Methoxymethyl)pyrrolidine-Based Organocatalysts

The pyrrolidine (B122466) scaffold is a privileged motif in organocatalysis, largely due to the pioneering work with proline and its derivatives. beilstein-journals.orgdntb.gov.ua The development of SMP-based catalysts builds upon this foundation, seeking to enhance catalytic performance through strategic structural modifications.

Design Principles for Enhanced Catalytic Activity and Enantioselectivity

The design of effective this compound-based organocatalysts hinges on several key principles aimed at maximizing both reaction rates and the preferential formation of one enantiomer over the other. A primary strategy involves the introduction of bulky substituents at the C2 position of the pyrrolidine ring. beilstein-journals.orgnih.gov This steric hindrance plays a crucial role in directing the approach of reactants to the catalytic site, thereby influencing the stereochemical outcome of the reaction.

Furthermore, the incorporation of additional functional groups that can participate in non-covalent interactions, such as hydrogen bonding, is a critical design element. For instance, the development of bifunctional organocatalysts, which possess both a nucleophilic amine and a hydrogen-bond donor group, can lead to a more organized and rigid transition state, resulting in higher enantioselectivity. rsc.org The strategic placement of these groups allows for a synergistic effect, where the catalyst actively orients the substrates into a specific arrangement conducive to a highly stereoselective transformation. The acidity of protons, such as the N-H proton in prolinamide derivatives, has also been shown to be crucial for both reactivity and stereoselectivity in certain reactions. mdpi.com

Comparison with Other Proline-Based Organocatalysts

This compound and its derivatives offer distinct advantages and differences when compared to other well-established proline-based organocatalysts. While L-proline itself is a foundational organocatalyst, its application can sometimes be limited by issues of solubility and modest enantioselectivity in certain reactions. researchgate.net

SMP and its derivatives, particularly those with more complex C2 substituents, often exhibit superior performance. For example, diarylprolinol silyl (B83357) ethers have demonstrated exceptional efficiency in a broad spectrum of chemical transformations. beilstein-journals.orgnih.gov The enhanced steric bulk and the potential for electronic tuning of the aryl groups in these catalysts provide a greater degree of control over the reaction environment compared to simpler proline amides.

In direct aldol (B89426) reactions, for instance, while simple prolinamides can be effective, derivatives incorporating additional stereocenters and functional groups, such as those derived from tartaric or glyceric acids, have been shown to create more effective catalytic systems. nih.gov The comparison of prolinamides with their thioamide counterparts has also revealed that the increased acidity of the thioamide proton can lead to enhanced catalytic activity. mdpi.com This highlights the ongoing effort to fine-tune the electronic and steric properties of proline-based catalysts, with SMP derivatives representing a significant step forward in this endeavor.

Asymmetric Transformations Catalyzed by this compound

This compound and its derivatives have proven to be highly effective catalysts for a range of asymmetric transformations, most notably in the formation of carbon-carbon bonds.

Cross-Aldol Reactions

The cross-aldol reaction, which involves the reaction of two different carbonyl compounds, is a powerful tool for constructing complex molecules. chemistrysteps.comlibretexts.org However, controlling the regioselectivity and stereoselectivity of this reaction can be challenging. This compound has been successfully employed as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde, leading to the formation of the corresponding polyol. sigmaaldrich.comsigmaaldrich.com This demonstrates the ability of SMP to catalyze reactions with challenging substrates. While specific yield and enantioselectivity data for this particular reaction were not detailed in the provided sources, the application itself is noteworthy.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| Dihydroxyacetone | p-Nitrobenzaldehyde | This compound | Polyol | sigmaaldrich.comsigmaaldrich.com |

Michael Reactions

The Michael reaction, or conjugate addition, is another fundamental carbon-carbon bond-forming reaction. Organocatalysts based on the pyrrolidine scaffold have been extensively studied for their ability to catalyze asymmetric Michael additions. beilstein-journals.orgnih.govrsc.org

Derivatives of this compound have been shown to be effective catalysts for the Michael addition of aldehydes and ketones to nitroolefins. beilstein-journals.orgnih.govrsc.org In these reactions, novel bifunctional pyrrolidine-based organocatalysts have achieved high catalytic efficiency, with nearly quantitative yields in many cases. rsc.org More impressively, they have delivered excellent stereoselectivity, with diastereomeric ratios of up to 98:2 and enantiomeric excesses of up to 97% for aldehyde additions and up to 99% for ketone additions. rsc.org For example, the Michael addition of various aldehydes to trans-β-nitrostyrene catalyzed by a new organocatalyst (OC4) in methylcyclohexane (B89554) at 0 °C resulted in high yields (87%), a diastereomeric ratio of 92:8 (syn-adduct), and an enantioselectivity of 85% ee for the major syn-adduct. nih.gov

| Aldehyde | Nitroolefin | Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn) | Yield | Reference |

| Various linear aliphatic aldehydes | trans-β-Nitrostyrene | OC4 | 79:21 - 95:5 | 75-84% | Good | nih.gov |

| Butyraldehyde | Various trans-β-nitroolefins | OC4 | 74:26 - 92:8 | 72-84% | Moderate to Good | nih.gov |

Mechanistic Insights into Organocatalysis

The efficacy and stereoselectivity of organocatalysts like this compound (SMP) and its derivatives stem from their ability to form transient, reactive intermediates with substrates. The mechanistic pathways involve well-defined catalytic cycles, which are orchestrated by a series of covalent and non-covalent interactions. Computational studies have been instrumental in providing a detailed understanding of these intricate processes at a molecular level.

Proposed Catalytic Cycles

This compound, as a chiral secondary amine, primarily operates through two key catalytic cycles depending on the nature of the substrates and the reaction type: the enamine cycle and the iminium ion cycle. nih.gov These cycles are fundamental to a vast range of organocatalytic transformations, including aldol reactions, Michael additions, and Mannich reactions. nih.govscispace.com

Enamine Catalysis: In reactions where an aldehyde or ketone acts as a nucleophile, the catalytic process follows the enamine cycle. A classic example is the aldol reaction between a ketone and an aldehyde. wikipedia.org

The proposed cycle proceeds via the following steps:

Enamine Formation: The catalyst, SMP, reacts with a ketone (the donor) to form a nucleophilic enamine intermediate. This step involves the formation of a carbinolamine, followed by dehydration. nih.gov The chirality of the catalyst is transferred to the enamine, which adopts a specific conformation to minimize steric hindrance.

Nucleophilic Attack: The chiral enamine attacks the electrophilic carbonyl carbon of an aldehyde (the acceptor). The stereochemistry of this step is controlled by the facial selectivity dictated by the catalyst's structure, particularly the bulky substituent at the C2 position.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral β-hydroxy carbonyl product and regenerate the active secondary amine catalyst, which can then enter a new catalytic cycle. nih.gov

This mechanism is central to direct asymmetric aldol reactions, where SMP and related prolinol ethers have demonstrated significant catalytic activity. researchgate.net

Iminium Ion Catalysis: When activating α,β-unsaturated aldehydes or ketones towards nucleophilic attack, SMP utilizes the iminium ion cycle. This strategy effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, enhancing its electrophilicity. nih.gov

The key stages of the iminium ion cycle are:

Iminium Ion Formation: The secondary amine of the catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. nih.gov

Nucleophilic Addition: A nucleophile attacks the β-carbon of the iminium ion. The chiral environment created by the catalyst directs the nucleophile to one of the two enantiotopic faces of the molecule, thereby controlling the stereochemical outcome.

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed, releasing the chiral product and regenerating the catalyst.

This activation mode is crucial for reactions like asymmetric Michael additions and Friedel-Crafts alkylations. nih.gov

| Catalytic Cycle | Activating Species | Role of Substrate | Typical Reaction |

| Enamine Catalysis | Enamine | Nucleophile (e.g., ketone, aldehyde) | Aldol Reaction, Mannich Reaction |

| Iminium Ion Catalysis | Iminium Ion | Electrophile (e.g., α,β-unsaturated aldehyde) | Michael Addition, Friedel-Crafts Alkylation |

Role of Hydrogen Bonding and Non-Covalent Interactions

While covalent bond formation defines the catalytic cycles, the remarkable stereoselectivity achieved in organocatalysis is governed by subtle non-covalent interactions within the transition state. nih.gov These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, create a highly organized chiral environment that energetically favors one stereochemical pathway over all others. nih.govmdpi.com

In catalysis by SMP and its derivatives, hydrogen bonding is a critical directing element. nih.gov Although SMP itself lacks a strong hydrogen-bond donor moiety like those found in bifunctional thiourea (B124793) or squaramide catalysts, it can participate in and be influenced by hydrogen bonds in several ways: mdpi.comnih.gov

Substrate-Catalyst Interaction: In the transition state of an aldol reaction, a hydrogen bond can form between the hydroxyl group of the incoming aldehyde and the nitrogen atom of the pyrrolidine ring or the oxygen atom of the methoxymethyl group. This interaction helps to lock the conformation of the transition state assembly. researchgate.net

Role of Additives: Often, acidic co-catalysts are used. These can protonate the catalyst or activate the electrophile via hydrogen bonding, leading to more organized and rigid transition states.

Intramolecular Interactions: In more complex derivatives of SMP, intramolecular hydrogen bonds can pre-organize the catalyst into a rigid conformation, enhancing its stereodifferentiating ability. nih.gov

The methoxymethyl group of SMP plays a crucial stereodirecting role. It acts as a bulky steric shield, effectively blocking one face of the enamine or iminium ion intermediate. This forces the electrophile or nucleophile to approach from the less hindered face, thus ensuring high enantioselectivity. This principle is a cornerstone of proline-derived organocatalysis. researchgate.net Other non-covalent interactions, such as π-stacking between the aromatic ring of a substrate (e.g., benzaldehyde) and the catalyst scaffold, can further stabilize the favored transition state. mdpi.com

| Interaction Type | Role in Catalysis | Example in SMP-mediated reactions |

| Hydrogen Bonding | Stabilizes and orients the transition state assembly. | H-bond between an aldehyde's hydroxyl group and the catalyst's heteroatoms. |

| Steric Hindrance | Blocks one face of the reactive intermediate, directing attack to the opposite face. | The methoxymethyl group shields one face of the enamine intermediate. |

| π-π Stacking | Provides additional stabilization to the favored transition state. | Interaction between an aromatic substrate and the catalyst framework. |

| Electrostatic Interactions | Stabilizes charge separation in the transition state. | Interaction between a developing alkoxide and a protonated amine. |

Computational Studies on Catalytic Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organocatalytic reactions. researchgate.netresearchgate.net These studies provide detailed energetic and geometric information about intermediates and transition states that are often inaccessible through experimental methods alone. nih.govnih.gov

For proline-derived catalysts like SMP, computational investigations have provided key insights:

Transition State Geometries: DFT calculations have been used to model the transition states for reactions like the aldol reaction. For instance, studies on prolinol ether catalysts confirm that the reaction proceeds through a Zimmerman-Traxler-like transition state, where the chair-like arrangement minimizes steric clashes and is stabilized by hydrogen bonding. The calculations can predict which stereoisomer will be formed by comparing the relative energies of the different possible transition state structures. researchgate.net

Origin of Stereoselectivity: By analyzing the structures of competing transition states, researchers can pinpoint the specific interactions responsible for enantioselectivity. Computational models for proline analogs show that the substituent at the C2 position (like the methoxymethyl group in SMP) is the primary controller of stereochemistry. Its steric bulk forces a specific orientation of the enamine and the approaching electrophile. researchgate.net

Catalyst Design: Mechanistic understanding derived from computational studies guides the rational design of new and more efficient catalysts. By modeling the effects of different substituents on the pyrrolidine ring, chemists can predict which modifications will lead to higher yields and enantioselectivities for a given reaction. researchgate.net

For example, computational studies on the aldol reaction catalyzed by various proline derivatives have shown that the puckering of the pyrrolidine ring and the precise geometry for proton transfer are critical factors that determine stereoselectivity. researchgate.net While specific DFT studies exclusively on SMP are not widely reported, the extensive computational work on prolinol and its ethers provides a robust and directly applicable model for understanding the catalytic mechanism of SMP. researchgate.net

| Computational Method | Information Gained | Relevance to SMP Catalysis |

| Density Functional Theory (DFT) | Geometries and energies of reactants, intermediates, and transition states. | Predicts the favored reaction pathway and the origin of enantioselectivity. |

| Transition State Search | Identifies the lowest energy pathways from reactants to products. | Elucidates the Zimmerman-Traxler model for aldol reactions catalyzed by SMP. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and electrostatic interactions. | Helps understand the stabilizing electrostatic and hydrogen bonding interactions. acs.org |

Ligand Applications of S + 2 Methoxymethyl Pyrrolidine in Metal Catalyzed Asymmetric Synthesis

Design and Synthesis of Metal Ligands Derived from (S)-(+)-2-(Methoxymethyl)pyrrolidine

The efficacy of a metal-catalyzed asymmetric reaction is highly dependent on the structure of the chiral ligand. The design of such ligands aims to create a specific chiral environment around the metal center, which dictates the stereochemical outcome of the reaction. this compound (SMP) serves as a key starting material for synthesizing ligands where the chirality is derived from its C2-symmetric backbone.

Phosphine (B1218219) ligands are among the most important classes of ligands in homogeneous catalysis due to their strong σ-donating and tunable π-accepting properties. Chiral phosphines are pivotal for a wide range of asymmetric transformations.

A prominent strategy for creating phosphine ligands from SMP involves its precursor, (S)-prolinol. A series of novel chiral aminophosphine (B1255530) ligands have been designed and synthesized from (S)-prolinol. acs.org The synthesis typically begins with the protection of the pyrrolidine (B122466) nitrogen, followed by activation of the hydroxyl group (e.g., mesylation or tosylation) and subsequent substitution with a phosphide (B1233454) anion (e.g., LiPPh2). The final step involves deprotection and, if desired, N-functionalization. A key development in this area has been the introduction of a siloxymethyl group on the pyrrolidine backbone, which has shown a significant effect on the reactivity and selectivity in catalytic reactions. acs.org For instance, aminophosphine ligands are readily prepared from (S)-prolinol, and their subsequent modification, such as silylation, can fine-tune their steric and electronic properties for optimal performance in catalysis. acs.org

The general synthesis of P-chiral phosphine ligands often utilizes phosphine-boranes as stable, manageable intermediates, which avoids the common issue of phosphine oxidation. nih.gov This methodology allows for the stereoselective introduction of substituents on the phosphorus atom, leading to conformationally rigid and electron-rich ligands that can exhibit excellent enantioselectivity in catalysis. nih.gov

The structure of this compound, featuring a secondary amine (N) and an ether oxygen (O), makes it an ideal precursor for N,O-bidentate ligands. In such a ligand, the nitrogen and oxygen atoms can coordinate to a metal center to form a stable five-membered chelate ring. The synthesis of these ligands typically involves the reaction of the pyrrolidine nitrogen with a molecule containing a second donor atom. For example, functionalization of the nitrogen atom with a pyridine (B92270) or quinoline (B57606) moiety can lead to N,N'-chelating ligands. nih.gov

While the pyrrolidine framework is a common feature in many N,N'-chelating ligands, specific synthetic routes starting directly from SMP to create complex N,N'- or N,O-ligands are not extensively documented in dedicated studies. However, the fundamental chemistry for their synthesis is well-established. The secondary amine of SMP can be functionalized through various C-N bond-forming reactions, such as reductive amination or nucleophilic substitution, to introduce another nitrogen- or oxygen-containing arm for chelation. For instance, reacting SMP with a 2-halopyridine would yield an N,N'-bidentate ligand. Similarly, reaction with a molecule containing a hydroxyl or ether group could furnish an N,O-ligand. The pre-existing stereocenter in the SMP backbone is key to inducing asymmetry in the resulting metal complexes. nih.gov

Applications in Asymmetric Metal-Catalyzed Reactions

Ligands derived from this compound and its parent alcohol, (S)-prolinol, have been successfully applied in several key metal-catalyzed asymmetric reactions, demonstrating their utility in constructing chiral molecules with high enantioselectivity.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The enantioselectivity of this reaction is critically dependent on the chiral ligand bound to the palladium catalyst.

Chiral aminophosphine ligands synthesized from (S)-prolinol have been evaluated in the palladium-catalyzed AAA of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. acs.org In these studies, ligands featuring a trialkylsilylated methoxymethyl group on the pyrrolidine backbone have demonstrated particularly high performance, achieving excellent enantiomeric excess (ee). acs.org The bulky siloxy group is thought to play a crucial role in creating a well-defined and sterically hindered chiral pocket around the palladium center, thereby enhancing the enantioselective discrimination between the two prochiral faces of the nucleophile. acs.org The reaction conditions, including the base and solvent system, are optimized to maximize both yield and enantioselectivity. nih.gov

| Ligand | Yield (%) | ee (%) |

| 4e | 94 | 96 |

| 10a | 95 | 98 |

| 10b | 96 | 97 |

| 10c | 95 | 98 |

| 10d | 94 | 95 |

| Data derived from the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate using various (S)-prolinol-derived aminophosphine ligands. acs.org |

Rhodium complexes are versatile catalysts for a wide array of organic transformations, including hydrogenation, hydroformylation, and C-H functionalization. nih.govrsc.org The choice of ligand is critical for controlling both the reactivity and selectivity of these processes. Chiral phosphine ligands, in particular, have been instrumental in the success of rhodium-catalyzed asymmetric hydrogenation.

While the development of ligands for rhodium catalysis is an active area of research, specific examples detailing the application of ligands synthesized directly from this compound are not widely reported in the literature. However, the structural motifs present in SMP are relevant to established ligand classes. For instance, phosphoramidites, which are readily prepared from chiral amino alcohols, are effective ligands for rhodium-catalyzed asymmetric hydroformylation. nih.gov Given that SMP is an O-methylated amino alcohol, it represents a potential, though less explored, scaffold for the synthesis of novel phosphoramidite (B1245037) or other P,N-ligands for rhodium catalysis. The development of such ligands could offer new avenues for achieving high selectivity in various rhodium-catalyzed reactions.

The catalytic enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental method for producing chiral secondary alcohols. The addition of diethylzinc (B1219324) to aldehydes, in particular, has been extensively studied, with the stereochemical outcome being controlled by a chiral catalyst, typically a metal complex of a chiral ligand or a chiral amino alcohol itself. nih.gov

This compound, as a chiral β-amino ether, is an excellent candidate to act as a catalyst or ligand in this transformation. The mechanism is believed to involve the formation of a chiral zinc-alkoxide species in situ. The nitrogen atom of the pyrrolidine coordinates to one zinc atom, while the ether oxygen can coordinate to a second zinc atom, forming a dimeric complex that delivers the ethyl group to the aldehyde in a highly organized, stereocontrolled manner.

While extensive data for SMP itself is limited, numerous studies have demonstrated the high efficacy of related β-amino alcohols in this reaction. For example, N-sulfonylated β-amino alcohols have been used with titanium(IV) to catalyze the diethylzinc addition to aromatic aldehydes with up to 99% ee. nih.gov Similarly, camphor-derived β-amino alcohols have been shown to give high yields and enantioselectivities (up to 94% ee) in the same reaction. capes.gov.br These examples underscore the potential of the amino alcohol structural motif, as present in SMP, to facilitate highly enantioselective additions to aldehydes.

| Aldehyde | Catalyst System | Yield (%) | ee (%) |

| Benzaldehyde | (1S,2R)-10 / Et2Zn | 95 | 94 |

| 4-Chlorobenzaldehyde | (1S,2R)-10 / Et2Zn | 97 | 94 |

| 4-Methoxybenzaldehyde | (1S,2R)-10 / Et2Zn | 95 | 92 |

| 2-Naphthaldehyde | (1S,2R)-10 / Et2Zn | 96 | 93 |

| Cinnamaldehyde | (1S,2R)-10 / Et2Zn | 94 | 88 |

| Data from the asymmetric addition of diethylzinc to various aldehydes catalyzed by a camphor-derived β-amino alcohol (10), illustrating the effectiveness of this catalyst class. capes.gov.br |

Iron-Based Biocatalysis

While the direct application of this compound as a ligand in iron-based biocatalysis is not extensively documented in peer-reviewed literature, the principles of using chiral ligands to influence iron's catalytic activity are well-established within the broader field of biocatalysis. Iron-containing enzymes, such as cytochrome P450 monooxygenases, play a crucial role in a variety of biological transformations. nih.gov These enzymes are known to catalyze reactions like C-H bond oxygenation and carbene or nitrene transfer. nih.gov

The field of directed evolution has enabled the modification of these natural iron-based biocatalysts to perform new-to-nature reactions with high enantioselectivity. nih.gov By altering the protein scaffold, which acts as the natural ligand environment for the iron center, researchers can create tailored biocatalysts for specific asymmetric syntheses. nih.gov This approach of modifying the second coordination sphere around the iron active site is conceptually similar to the use of synthetic chiral ligands in traditional metal catalysis.

In the context of synthetic catalysts, iron complexes with chiral ligands have been successfully employed in various asymmetric reactions. For instance, iron complexes with chiral N-heterocyclic carbene (NHC) ligands have been used in highly enantioselective and diastereoselective hetero-Diels-Alder reactions. nih.gov Although not biocatalytic in the sense of using whole enzymes, these examples highlight the potential of chiral ligands to control the stereochemical outcome of iron-catalyzed transformations. The development of chiral-at-metal iron catalysts, where the chirality originates from the arrangement of achiral ligands around the metal center, further underscores the importance of the three-dimensional structure of the catalytic site in achieving high enantioselectivity. nih.gov

Biocatalytic reductions, often employing dehydrogenases, are a cornerstone of industrial asymmetric synthesis for producing chiral alcohols and amino acids. acs.org While many of these enzymes are dependent on cofactors like NADH or NADPH, research into iron-based systems continues to be an active area, aiming to harness the low cost and low toxicity of iron for a wider range of biocatalytic applications. acs.orgrsc.org The principles learned from synthetic iron catalysis with chiral ligands could potentially inform the future design and engineering of iron-based biocatalysts. rsc.org

Ligand Effects on Enantioselectivity and Reactivity

The enantioselectivity and reactivity of metal-catalyzed reactions are profoundly influenced by the properties of the ligands coordinated to the metal center. In the case of this compound, its structure as a chiral secondary amine with a methoxymethyl substituent at the C2 position dictates its steric and electronic influence on a coordinated metal.

Steric and Electronic Properties of Ligands

The steric and electronic properties of a ligand are critical in determining the outcome of an asymmetric catalytic reaction. acs.org These properties influence the stability of the catalyst, its reactivity, and the stereochemical environment it creates around the metal center.

Steric Properties:

The pyrrolidine ring of this compound adopts a puckered conformation, which, along with the substituent at the C2 position, creates a defined chiral space around a coordinated metal. The methoxymethyl group is a key steric feature. Its size and conformational flexibility can influence the accessibility of substrates to the metal's active site, thereby directing the stereochemical pathway of the reaction.

Electronic Properties:

The electronic nature of this compound is primarily defined by the nitrogen atom of the pyrrolidine ring and the oxygen atom of the methoxymethyl group. The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the metal center to form a coordinate covalent bond. The electron-donating ability of the nitrogen influences the electron density at the metal center, which in turn affects the catalyst's reactivity.

The ether oxygen in the methoxymethyl group can also have an electronic influence. It can act as a hemilabile coordinating group, potentially participating in the catalytic cycle by transiently coordinating to the metal center. This hemilability can be crucial for creating a vacant coordination site for substrate binding during the catalytic process.

The electronic properties of this compound have been quantified to some extent. Mayr's database of reactivity parameters provides the following nucleophilicity parameters for this compound:

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| N | 16.50 | MeCN | J. Am. Chem. Soc. 2020, 142, 1526-1544 |

| sN | 0.71 | MeCN | J. Am. Chem. Soc. 2020, 142, 1526-1544 |

These parameters provide a quantitative measure of the ligand's electron-donating ability, which is a key factor in its interaction with a metal center and its subsequent catalytic activity.

Coordination Chemistry and Metal-Ligand Interactions

The coordination of this compound to a metal center is fundamental to its function as a chiral ligand. As a bidentate or potentially monodentate ligand, it can form stable complexes with a variety of transition metals.

The primary coordination site is the nitrogen atom of the pyrrolidine ring, which forms a sigma bond with the metal. The oxygen atom of the methoxymethyl group can also coordinate to the metal, forming a five-membered chelate ring. This chelation can enhance the stability of the metal complex. The denticity of the ligand (the number of donor atoms attached to the metal) can vary depending on the metal, its oxidation state, and the presence of other ligands. libretexts.org

The geometry of the resulting metal complex is a critical determinant of its catalytic properties. The chiral environment created by the ligand dictates how a substrate will approach and bind to the metal's active site. In an ideal scenario, the ligand-metal complex will preferentially bind one enantiomer of a racemic substrate or one face of a prochiral substrate, leading to high enantioselectivity in the product.

The interaction between the metal and the ligand is a combination of steric and electronic effects. The Lewis basicity of the nitrogen and oxygen atoms determines the strength of the coordinate bonds. The steric bulk of the methoxymethyl group and the pyrrolidine ring influences the geometry of the complex and can create a chiral pocket that enforces a specific orientation of the substrate.

While specific X-ray crystal structures of iron complexes with this compound are not prevalent in the literature, studies on related pyrrolidine-derived ligands provide insights into their coordination behavior. For example, pyrrolidine-derived phenanthroline diamides have been shown to form complexes with f-block elements where the coordination number and geometry are influenced by the substituents on the ligand. nih.gov In transition metal chemistry, the coordination of ligands is a dynamic process, and the ability of a ligand like this compound to potentially act in both a monodentate and bidentate fashion can be advantageous in a catalytic cycle.

Advanced Research Topics and Future Directions

Integration of (S)-(+)-2-(Methoxymethyl)pyrrolidine in Cascade and Multicomponent Reactions

While direct reports on the use of SMP as a catalyst in complex cascade sequences are emerging, the broader class of pyrrolidine-based organocatalysts has demonstrated significant success in this area. For instance, squaramide-catalyzed asymmetric cascade reactions of 2,3-dioxopyrrolidines with other reactants have been developed to construct dispirocyclic compounds with high stereoselectivity chemrxiv.org. These reactions often proceed through a Michael addition followed by a cyclization, showcasing the ability of the pyrrolidine (B122466) motif to orchestrate multiple bond-forming events in a controlled manner. A notable example is the squaramide-catalyzed asymmetric Michael/cyclization cascade reaction of 4-arylmethylidene-2,3-dioxopyrrolidines with 2-isothiocyanato-1-indanones, which yields complex spiropyrrolidone scaffolds with three contiguous stereocenters in excellent yields and stereoselectivities rsc.org. Similarly, bifunctional squaramide catalysts have been employed in aza-Michael/Michael cascade reactions to produce highly functionalized chiral pyrrolidines rsc.org.

The potential for this compound to be integrated into such cascade reactions is significant. Its established ability to catalyze key bond-forming reactions like Michael and aldol (B89426) additions makes it a prime candidate for initiating or participating in these elegant reaction sequences. Future research will likely focus on designing cascade processes that are specifically tailored to the reactivity profile of SMP, enabling the enantioselective synthesis of novel heterocyclic and carbocyclic structures. The development of one-pot, multicomponent reactions catalyzed by SMP or its derivatives is another exciting avenue, offering a direct route to molecular diversity from simple starting materials lmu.de. A key advantage of this approach is the ability to generate structurally diverse hybrid heterocycles with multiple stereogenic centers in an environmentally friendly and atom-economical fashion mdpi.com.

Application in Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, has emerged as a powerful technology in the chemical and pharmaceutical industries, offering numerous advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of multiple reaction and purification steps. The application of chiral organocatalysts like this compound in continuous flow systems is a burgeoning area of research with the potential to revolutionize asymmetric synthesis on an industrial scale.

The use of pyrrolidine-based organocatalysts in continuous flow has been successfully demonstrated. For example, a polystyrene-supported diamine organocatalyst has been employed in a packed-bed reactor for the continuous-flow synthesis of Wieland-Miescher and Hajos-Parrish ketones via Robinson annulation. This system allowed for the production of these important chiral building blocks on a gram scale with high enantioselectivity and productivity, showcasing the robustness of the heterogenized organocatalyst.

The translation of homogeneous reactions catalyzed by this compound to continuous flow processes is a logical next step. This could involve the use of simple capillary reactors for homogeneous catalysis or the development of packed-bed reactors containing SMP immobilized on a solid support (see Section 6.3). Continuous flow setups would be particularly advantageous for optimizing reaction conditions, such as temperature, pressure, and residence time, to maximize yield and enantioselectivity. Furthermore, the integration of in-line analytical techniques would allow for real-time monitoring and control of the reaction, ensuring consistent product quality. The development of continuous-flow processes utilizing SMP would not only enhance the efficiency and scalability of known transformations but also enable the exploration of new reaction conditions that are not easily accessible in batch mode.

Development of Heterogeneous Catalysts Incorporating this compound

The development of heterogeneous catalysts is of paramount importance for sustainable and economically viable chemical processes. Immobilizing a homogeneous catalyst, such as this compound, onto a solid support facilitates its separation from the reaction mixture, enabling easy recovery and reuse. This not only reduces catalyst cost but also minimizes product contamination.

Significant progress has been made in the heterogenization of pyrrolidine-based organocatalysts. One successful approach involves the immobilization of a pyrrolidine functionality onto a swellable polymer resin, such as poly[(ethylene glycol) methacrylate] (PEGMA). Such a catalyst has been shown to be effective for aqueous aldol reactions, with the swelling of the polymer support in water being crucial for its catalytic performance researchgate.net. The key to the success of these catalysts is often the cooperative interaction between the active amine site and the support material.

Another promising strategy is the use of well-defined inorganic scaffolds. For instance, a chiral pyrrolidine bridged polyhedral oligomeric silsesquioxane (POSS) has been synthesized and utilized as a heterogeneous catalyst for asymmetric Michael additions. This catalyst demonstrated excellent yields and stereoselectivities and could be easily recycled by simple filtration without a significant loss in activity semanticscholar.org. The immobilization of molecular catalysts can also be achieved using techniques like atomic layer deposition (ALD), which can encapsulate the catalyst on a solid support, preventing leaching and enhancing stability, even in aqueous media rsc.org.

These strategies provide a clear roadmap for the development of heterogeneous catalysts based on this compound. The methoxymethyl group could serve as a handle for covalent attachment to a variety of solid supports, including polymers, silica, and magnetic nanoparticles. The performance of these heterogeneous catalysts would depend on factors such as the nature of the support, the length and type of the linker, and the catalyst loading. The successful development of robust and recyclable heterogeneous SMP catalysts would significantly enhance their practical utility in both laboratory and industrial settings.

| Catalyst System | Support Material | Application | Key Findings |

| Pyrrolidine Functionalized Resin | Poly[(ethylene glycol) methacrylate] | Aqueous Aldol Reactions | Swelling of the support in water is crucial for catalytic activity. researchgate.net |

| Chiral Pyrrolidine Bridged POSS | Polyhedral Oligomeric Silsesquioxane | Asymmetric Michael Additions | High yields, diastereoselectivities, and enantioselectivities; recyclable by filtration. semanticscholar.org |

| Immobilized Molecular Catalysts | Metal Oxide Support | General Catalysis | ALD encapsulation prevents catalyst leaching and enhances stability in aqueous solvents. rsc.org |

Computational and Theoretical Studies

Computational and theoretical methods have become indispensable tools in modern chemical research, providing deep insights into reaction mechanisms, transition state structures, and the origins of stereoselectivity. For reactions catalyzed by this compound, these studies are crucial for understanding its mode of action and for the rational design of new, more efficient catalysts.

Quantum Chemical Calculations for Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model the intricate details of chemical reactions. These methods can accurately predict the geometries and energies of reactants, products, intermediates, and transition states along a reaction pathway. For organocatalyzed reactions, DFT calculations have been instrumental in elucidating the mechanisms of action of catalysts like proline and its derivatives.

In the context of aldol reactions catalyzed by proline-containing peptides, DFT calculations have been used to investigate the C-C bond formation step. These studies have explored different mechanistic possibilities, such as the Houk-List mechanism, and have quantified the energy barriers for the formation of different stereoisomers rsc.org. The insights gained from these calculations help to explain the experimentally observed stereoselectivities. For example, in the aldol reaction between p-nitrobenzaldehyde and cyclohexanone (B45756), DFT studies have shown how the conformation of the cyclohexanone ring and intramolecular hydrogen bonding influence the stereochemical outcome.

Similar computational approaches can be applied to reactions catalyzed by this compound. By modeling the transition states of, for example, the Michael or aldol reaction, researchers can determine how the methoxymethyl group influences the stereochemical outcome. These calculations can reveal subtle non-covalent interactions that stabilize one transition state over another, leading to high enantioselectivity. Furthermore, combining quantum mechanical models with machine learning can provide novel design features for catalysts with enhanced selectivity chemrxiv.org.